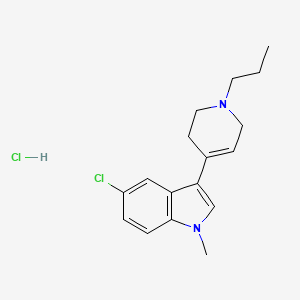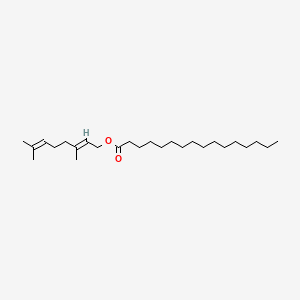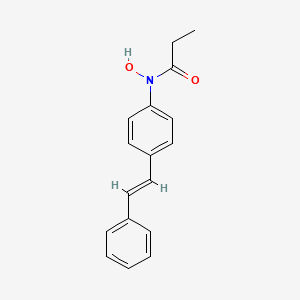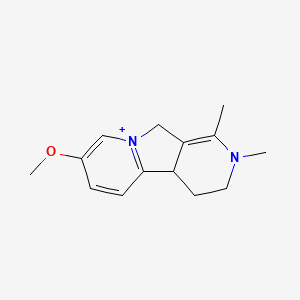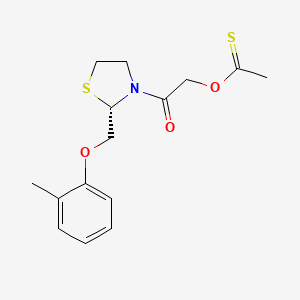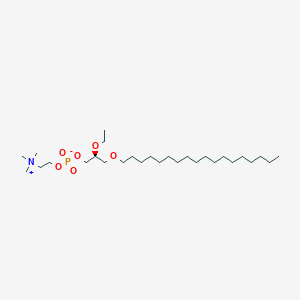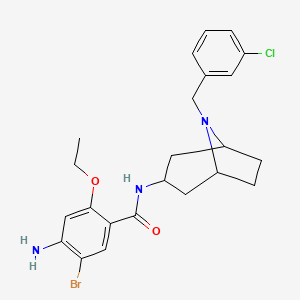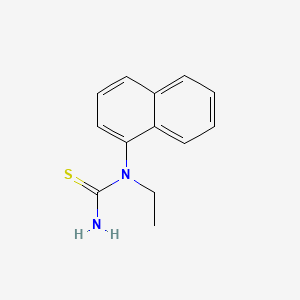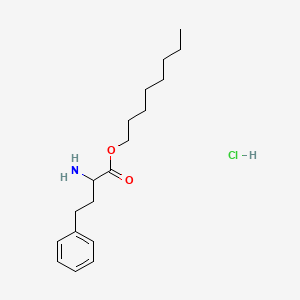
DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride is a synthetic compound with potential applications in various scientific fields. It is a derivative of 2-amino-4-phenylbutyric acid, modified with an octyl ester group and hydrochloride salt. This compound is of interest due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride typically involves the esterification of 2-amino-4-phenylbutyric acid with octanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Esterification: Using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, the reaction is carried out under reflux conditions with octanol.
Formation of Hydrochloride Salt: The esterified product is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions: DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and octanol under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-Amino-4-phenylbutyric acid and octanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Amino-4-phenylbutyric acid ethyl ester hydrochloride
- DL-Homophenylalanine
- 4-Phenylbutyric acid
Comparison: DL-2-Amino-4-phenylbutyric acid octyl ester hydrochloride is unique due to its octyl ester group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This distinguishes it from similar compounds like 2-Amino-4-phenylbutyric acid ethyl ester hydrochloride, which has a shorter ethyl ester group, and DL-Homophenylalanine, which lacks the ester modification.
Propiedades
Número CAS |
87253-06-3 |
|---|---|
Fórmula molecular |
C18H30ClNO2 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
octyl 2-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-10-15-21-18(20)17(19)14-13-16-11-8-7-9-12-16;/h7-9,11-12,17H,2-6,10,13-15,19H2,1H3;1H |
Clave InChI |
NYMMWJXUDWHGBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(CCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


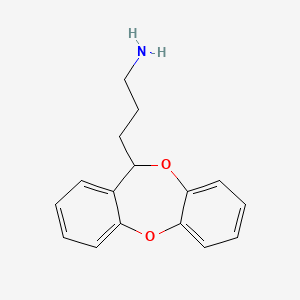
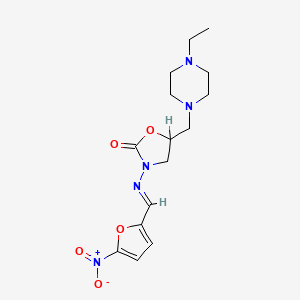
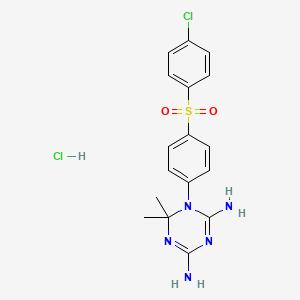
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


